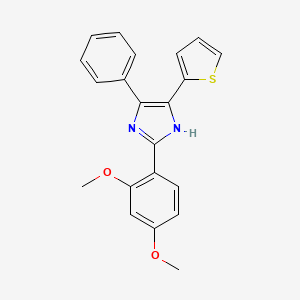![molecular formula C21H15ClN2OS B3464387 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464387.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide
Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of Nedd8-activating enzyme (NAE), which is an essential enzyme involved in the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 prevents the activation of cullin-RING ligases (CRLs), which are responsible for the degradation of numerous proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Mechanism of Action
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide inhibits the activity of NAE, which is an essential enzyme involved in the ubiquitin-proteasome pathway. NAE is responsible for activating the small ubiquitin-like modifier (SUMO) protein Nedd8, which in turn activates CRLs. CRLs are responsible for the degradation of numerous proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by this compound prevents the activation of CRLs, leading to the accumulation of these proteins and subsequent cell cycle arrest, apoptosis, and senescence.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest in the G1 and G2/M phases, leading to reduced cell proliferation. This compound also induces apoptosis and senescence in cancer cells, leading to reduced tumor growth and increased survival in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. This compound has also been shown to be highly selective for NAE, with minimal off-target effects. However, this compound has several limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. This compound also has a short half-life in vivo, which can limit its efficacy in animal models.
Future Directions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide has several potential future directions for scientific research. This compound has been shown to be effective in preclinical models of cancer, and clinical trials are currently underway to evaluate its safety and efficacy in human patients. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Future research could focus on identifying biomarkers that predict response to this compound and combination therapies, as well as developing strategies to improve the bioavailability and efficacy of this compound in vivo.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in a variety of cancer types, including breast, lung, prostate, and pancreatic cancer. This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to reduced tumor growth and increased survival in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-19-11-4-2-7-15(19)12-16-13-23-21(26-16)24-20(25)18-10-5-8-14-6-1-3-9-17(14)18/h1-11,13H,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCOPJCHBLUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3464310.png)

![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)
![N-(3-chlorophenyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3464333.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3464340.png)
![methyl [10-(N,N-diethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3464348.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464369.png)
![4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464395.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)